molecular formula C40H32N2O6 B2650510 N-[3,3'-Dimethoxy-4'-(4-phenoxybenzamido)-[1,1'-biphenyl]-4-YL]-4-phenoxybenzamide CAS No. 324758-88-5

N-[3,3'-Dimethoxy-4'-(4-phenoxybenzamido)-[1,1'-biphenyl]-4-YL]-4-phenoxybenzamide

Cat. No.: B2650510
CAS No.: 324758-88-5
M. Wt: 636.704
InChI Key: NLKUPPBOSWFZNG-UHFFFAOYSA-N
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Description

N-[3,3’-Dimethoxy-4’-(4-phenoxybenzamido)-[1,1’-biphenyl]-4-YL]-4-phenoxybenzamide is a complex organic compound characterized by its biphenyl structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3,3’-Dimethoxy-4’-(4-phenoxybenzamido)-[1,1’-biphenyl]-4-YL]-4-phenoxybenzamide typically involves multiple steps, starting from simpler biphenyl derivatives. The key steps include:

    Formation of the biphenyl core: This can be achieved through Suzuki coupling reactions, where aryl halides react with boronic acids in the presence of a palladium catalyst.

    Introduction of methoxy groups: Methoxylation can be performed using methanol and a suitable base under reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-[3,3’-Dimethoxy-4’-(4-phenoxybenzamido)-[1,1’-biphenyl]-4-YL]-4-phenoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The amide groups can be reduced to amines using reducing agents like lithium aluminum hydride.

    Substitution: The phenoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted biphenyl derivatives.

Scientific Research Applications

N-[3,3’-Dimethoxy-4’-(4-phenoxybenzamido)-[1,1’-biphenyl]-4-YL]-4-phenoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying protein-ligand interactions due to its amide groups.

    Medicine: Investigated for its potential as a drug candidate due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the production of advanced materials, such as polymers and resins.

Mechanism of Action

The mechanism by which N-[3,3’-Dimethoxy-4’-(4-phenoxybenzamido)-[1,1’-biphenyl]-4-YL]-4-phenoxybenzamide exerts its effects involves interactions with specific molecular targets. The amide groups can form hydrogen bonds with proteins, potentially inhibiting or modulating their activity. The biphenyl core provides a rigid structure that can fit into hydrophobic pockets of target proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 3,3’-Dimethoxybiphenyl-4,4’-diamine
  • Benzidine, 3,3’-dimethoxy-
  • [1,1’-Biphenyl]-4,4’-diamine, 3,3’-dichloro-

Uniqueness

N-[3,3’-Dimethoxy-4’-(4-phenoxybenzamido)-[1,1’-biphenyl]-4-YL]-4-phenoxybenzamide is unique due to its combination of methoxy, phenoxy, and amide functional groups, which provide a versatile platform for various chemical modifications and applications. Its structural complexity allows for specific interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[2-methoxy-4-[3-methoxy-4-[(4-phenoxybenzoyl)amino]phenyl]phenyl]-4-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H32N2O6/c1-45-37-25-29(17-23-35(37)41-39(43)27-13-19-33(20-14-27)47-31-9-5-3-6-10-31)30-18-24-36(38(26-30)46-2)42-40(44)28-15-21-34(22-16-28)48-32-11-7-4-8-12-32/h3-26H,1-2H3,(H,41,43)(H,42,44)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLKUPPBOSWFZNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4)OC)NC(=O)C5=CC=C(C=C5)OC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H32N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

636.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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